Cyclazodone-d5

Description

BenchChem offers high-quality Cyclazodone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclazodone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

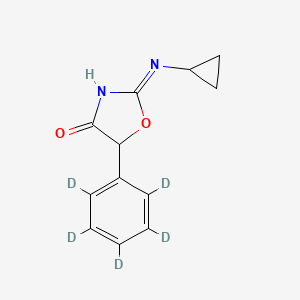

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRKTAYPGADPGW-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=NC3CC3)O2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Cyclazodone-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclazodone is a centrally acting stimulant drug that was first developed in the 1960s. It belongs to the 4-oxazolidinone class of compounds and is structurally related to other stimulants such as pemoline and aminorex. Historically, it was investigated for its potential as an anorectic and fatigue-reducing agent. Cyclazodone-d5 is the deuterated analog of Cyclazodone, which serves as an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical properties, synthesis, proposed mechanism of action, and analytical applications of Cyclazodone and its deuterated form.

Chemical Structure and Properties

Cyclazodone-d5 is a synthetic molecule where five hydrogen atoms in the phenyl group of Cyclazodone have been replaced with deuterium. This isotopic labeling makes it chemically identical to Cyclazodone in terms of reactivity but distinguishable by its mass, a critical feature for its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of Cyclazodone and Cyclazodone-d5

| Property | Cyclazodone | Cyclazodone-d5 |

| IUPAC Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one | 2-(cyclopropylamino)-5-(phenyl-d5)-1,3-oxazol-4(5H)-one |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₂H₇D₅N₂O₂[1] |

| Molecular Weight | 216.24 g/mol | 221.27 g/mol [1] |

| CAS Number | 14461-91-7 | 1246817-86-6[1] |

| Appearance | White crystalline powder | Not specified, expected to be similar to Cyclazodone |

| SMILES | C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 | C1CC1N=C2NC(=O)C(O2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H] |

| InChI Key | DNRKTAYPGADPGW-UHFFFAOYSA-N | Not available |

Synthesis of Cyclazodone

The synthesis of Cyclazodone is a two-step process that involves the formation of an amide intermediate followed by cyclization. The synthesis of Cyclazodone-d5 would follow an analogous pathway, utilizing deuterated starting materials.

Experimental Protocol: Synthesis of Cyclazodone

Step 1: Formation of the Amide Intermediate

-

In a reaction vessel, dissolve 1-cyclopropylurea in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of α-chlorophenylacetyl chloride to the cooled solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude amide intermediate, N-(2-chloro-1-phenylethyl)cyclopropylurea.

Step 2: Cyclization to form Cyclazodone

-

Dissolve the crude amide intermediate in a suitable alcohol solvent, such as ethanol.

-

Add a strong base, such as sodium ethoxide, to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the cyclization reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a weak acid, such as acetic acid.

-

The crude Cyclazodone product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Cyclazodone.

References

Cyclazodone-d5 mechanism of action in the central nervous system

An In-Depth Technical Guide on the Core Mechanism of Action of Cyclazodone-d5 in the Central Nervous System

Disclaimer: Cyclazodone and its deuterated analog, Cyclazodone-d5, are research chemicals. Their safety and efficacy have not been evaluated by the U.S. Food and Drug Administration for use in humans. This document is intended for research, scientific, and drug development professionals for informational purposes only.

Introduction

Cyclazodone is a centrally acting stimulant of the 4-oxazolidinone class, developed in the 1960s by the American Cyanamid Company.[1][2] Structurally related to pemoline and aminorex, it has been investigated for its potential to reduce fatigue and act as an anorectic.[1][3] Cyclazodone-d5 is a deuterated isotopologue of Cyclazodone, where five hydrogen atoms have been replaced by deuterium. This substitution is a common strategy in drug development to alter the pharmacokinetic profile of a compound, typically to slow its metabolism and prolong its duration of action, without changing its fundamental mechanism of action.

Due to a significant lack of publicly available, peer-reviewed quantitative data on Cyclazodone-d5, this guide focuses on the hypothesized mechanisms of the parent compound, Cyclazodone, which are presumed to be identical for the d5 variant. The primary proposed mechanisms involve the modulation of monoamine neurotransmitters—specifically dopamine (DA) and norepinephrine (NE)—through actions as a releasing agent and/or a reuptake inhibitor. An additional proposed mechanism is the agonism of Trace Amine-Associated Receptor 1 (TAAR1).

Hypothesized Mechanisms of Action

The stimulant effects of Cyclazodone are believed to arise from its ability to increase the extracellular concentrations of dopamine and norepinephrine in the brain. This is likely achieved through a combination of two primary mechanisms: promoting neurotransmitter release and inhibiting their reuptake.

Monoamine Releasing Agent

Cyclazodone is hypothesized to function as a monoamine releasing agent, a mechanism similar to that of amphetamine. This action is thought to be mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). By acting as a substrate for these transporters, Cyclazodone can induce a reversal of their normal function, causing them to transport dopamine and norepinephrine out of the presynaptic neuron and into the synaptic cleft, a process known as efflux or reverse transport.

Caption: Proposed mechanism of Cyclazodone-d5 as a monoamine releasing agent.

Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

In addition to promoting release, some sources suggest Cyclazodone may also act as a norepinephrine-dopamine reuptake inhibitor (NDRI). In this role, the molecule would bind to DAT and NET, but instead of being transported, it would block the transporter's ability to clear dopamine and norepinephrine from the synaptic cleft. This blockade leads to a prolonged presence and higher concentration of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling.

Caption: Proposed mechanism of Cyclazodone-d5 as a reuptake inhibitor.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

A more specific molecular mechanism proposed for Cyclazodone is agonism at TAAR1. TAAR1 is an intracellular G-protein coupled receptor that acts as a key regulator of monoamine transporters. Agonism at TAAR1 can trigger a signaling cascade that leads to the phosphorylation of DAT and NET. This post-translational modification causes the transporters to reverse their direction of flow, resulting in a robust, non-vesicular efflux of dopamine and norepinephrine into the synapse. This provides a plausible upstream mechanism for the observed monoamine-releasing effects.

Quantitative Pharmacological Data (Hypothetical)

Formal quantitative data for Cyclazodone-d5 is not available in peer-reviewed literature. The following tables present hypothetical data based on the expected activity for a potent, long-acting NDRI and releasing agent, consistent with qualitative reports. These values serve as a theoretical framework for guiding future empirical studies.

Table 1: Hypothetical Binding Affinity of Cyclazodone-d5 at Monoamine Transporters

| Target | Radioligand | Kᵢ (nM) [Hypothetical] |

|---|---|---|

| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 15 |

| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 25 |

| Human Serotonin Transporter (hSERT) | [³H]Citalopram | > 1000 |

Table 2: Hypothetical Functional Potency of Cyclazodone-d5

| Assay Type | Target | IC₅₀ / EC₅₀ (nM) [Hypothetical] |

|---|---|---|

| Dopamine Reuptake Inhibition | hDAT | 30 |

| Norepinephrine Reuptake Inhibition | hNET | 50 |

| Serotonin Reuptake Inhibition | hSERT | > 2000 |

| Dopamine Release | hDAT | 45 |

| Norepinephrine Release | hNET | 70 |

The Role of Deuteration in Cyclazodone-d5

The replacement of hydrogen with deuterium atoms at specific positions in a molecule can significantly alter its metabolic fate. This is known as the kinetic isotope effect. Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making them more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes in the liver.

By slowing the rate of metabolism, deuteration is expected to:

-

Increase the half-life (t½) of the drug.

-

Increase the maximum plasma concentration (Cmax) and overall drug exposure (AUC).

-

Prolong the duration of the pharmacological effect.

The core pharmacodynamic mechanism at the neurotransmitter transporters is not expected to change.

Caption: Logical flow of how deuteration impacts Cyclazodone's properties.

Key Experimental Protocols

To definitively characterize the mechanism of action of Cyclazodone-d5, a series of in vitro and in vivo experiments are necessary.

Monoamine Transporter Binding Assay

This assay determines the binding affinity (Kᵢ) of Cyclazodone-d5 for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Prepare membranes from cells (e.g., HEK293) stably expressing the human DAT, NET, or SERT.

-

Competitive Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of Cyclazodone-d5.

-

Equilibration: Allow the reaction to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of Cyclazodone-d5 that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

References

Pharmacological Profile of Cyclazodone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclazodone is a centrally acting stimulant developed in the 1960s by the American Cyanamid Company.[1][2] It is structurally related to other compounds like pemoline and thozalinone.[1][2] Initially investigated for its potential as an anorectic and for reducing fatigue, it showed a favorable therapeutic index compared to similar compounds in early studies.[1] However, it did not proceed to extensive clinical trials. Cyclazodone-d5 is the deuterated form of Cyclazodone, meaning five hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily used in research as a tracer for quantification in processes like NMR, GC-MS, or LC-MS. Deuteration can also alter the pharmacokinetic and metabolic profiles of a drug, often leading to a slower rate of metabolism.

While comprehensive pharmacological data for Cyclazodone-d5 is not extensively available, its mechanism of action is expected to be the same as its parent compound, Cyclazodone. This guide will therefore focus on the known pharmacological properties of Cyclazodone, with the understanding that the primary difference in the deuterated version will likely be in its pharmacokinetics.

Mechanism of Action

The precise mechanism of action for Cyclazodone has not been fully elucidated. However, it is believed to act as a central nervous system stimulant. Its effects are thought to be mediated through the enhancement of neurotransmitter activity, leading to increased alertness and reduced fatigue. A case report of N-methyl-cyclazodone, for which cyclazodone is an expected metabolite, suggests it is a centrally acting dopaminergic stimulant. This points towards a likely interaction with the dopamine transporter (DAT), and potentially the norepinephrine transporter (NET) and serotonin transporter (SERT), which are common targets for stimulant drugs.

The general mechanism for monoamine reuptake inhibitors involves blocking the action of these transporters, which in turn increases the synaptic concentration of the respective neurotransmitters—dopamine, norepinephrine, and/or serotonin.

Quantitative Pharmacological Data

There is a significant lack of publicly available, peer-reviewed quantitative data (e.g., Ki, IC50) for Cyclazodone and its deuterated analog. The tables below are structured to accommodate such data as it becomes available through future research. For context, typical data ranges for monoamine reuptake inhibitors are provided where appropriate.

Table 1: In Vitro Receptor/Transporter Binding Affinities (Hypothetical Data)

| Target | Ligand | K | Assay Type | Source |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available | Radioligand Binding | - |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available | Radioligand Binding | - |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data not available | Radioligand Binding | - |

| D | [³H]SCH 23390 | Data not available | Radioligand Binding | - |

| D | [³H]Spiperone | Data not available | Radioligand Binding | - |

Table 2: In Vitro Functional Activity (Hypothetical Data)

| Target | Assay Type | IC | E | Source |

| Dopamine Reuptake Inhibition | [³H]Dopamine Uptake | Data not available | - | - |

| Norepinephrine Reuptake Inhibition | [³H]Norepinephrine Uptake | Data not available | - | - |

| Serotonin Reuptake Inhibition | [³H]Serotonin Uptake | Data not available | - | - |

Table 3: Pharmacokinetic Properties (Hypothetical Data for Cyclazodone-d5 vs. Cyclazodone)

| Parameter | Cyclazodone | Cyclazodone-d5 | Species | Route of Administration | Source |

| Half-life (t | Data not available | Expected to be longer | - | - | - |

| C | Data not available | Data not available | - | - | - |

| T | Data not available | Data not available | - | - | - |

| Bioavailability | Data not available | Data not available | - | - | - |

Signaling Pathways

As a presumed dopamine reuptake inhibitor, Cyclazodone would primarily affect the dopaminergic signaling pathway. By blocking DAT, it would increase the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like families). This, in turn, can modulate various downstream signaling cascades, including the cAMP/PKA and MAPK/ERK pathways, which are involved in neuronal excitability, gene expression, and synaptic plasticity.

References

Cyclazodone-d5 as a deuterium-labeled internal standard

An In-depth Technical Guide to Cyclazodone-d5 as a Deuterium-Labeled Internal Standard

Introduction

In the fields of pharmaceutical research, clinical diagnostics, and forensic toxicology, the precise and accurate quantification of analytes in complex biological matrices is paramount. Cyclazodone, a central nervous system stimulant belonging to the 4-oxazolidinone class, requires robust analytical methods for its monitoring.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4] The reliability of LC-MS/MS quantification is significantly enhanced by the use of stable isotope-labeled (SIL) internal standards.[5]

This technical guide provides a comprehensive overview of the application of Cyclazodone-d5, a deuterium-labeled analog of Cyclazodone, as an internal standard for quantitative analysis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative performance data, and visual workflows to facilitate the development and validation of rigorous bioanalytical methods.

Core Principles: The Role of Deuterium-Labeled Internal Standards

The fundamental principle behind using Cyclazodone-d5 is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard (Cyclazodone-d5) is added to a sample at the earliest stage of preparation. Because Cyclazodone-d5 is chemically almost identical to the non-labeled analyte (Cyclazodone), it exhibits nearly the same behavior during all subsequent steps, including extraction, chromatographic separation, and ionization.

Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the analyte's response to the internal standard's response, variabilities are normalized, leading to highly accurate and precise quantification. This is particularly crucial for mitigating "matrix effects," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte.

Hypothetical Analytical Methodology

While specific validated methods for Cyclazodone are not widely published, the following protocol is a comprehensive, hypothetical procedure based on established methods for related novel psychoactive substances and general bioanalytical principles.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma or serum samples.

-

Reagents: Acetonitrile (HPLC grade), Cyclazodone-d5 working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

-

Procedure:

-

Pipette 100 µL of the biological sample (plasma, serum, or urine), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Cyclazodone-d5 internal standard working solution to all tubes except for the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 150 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section details the proposed instrumental parameters for the chromatographic separation and mass spectrometric detection of Cyclazodone and Cyclazodone-d5.

Table 1: Proposed LC-MS/MS Instrumental Parameters

| Parameter | Suggested Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 Reverse Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |

| Total Run Time | ~6 minutes |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 100 ms |

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |

| Cyclazodone | 217.2 | 118.1 | Optimized (e.g., 25 eV) |

| Cyclazodone-d5 | 222.3 | 123.1 | Optimized (e.g., 25 eV) |

| Note: These transitions are hypothetical and require experimental verification and optimization. |

Bioanalytical Method Validation

A full method validation must be performed according to regulatory guidelines (e.g., FDA M10) to ensure the method is reliable for its intended purpose. Key validation parameters are summarized below.

Quantitative Data Summary

The following tables present representative data that would be expected from a successfully validated method using Cyclazodone-d5.

Table 3: Representative Calibration Curve Performance

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Range | N/A | 1 - 1000 ng/mL |

| Regression Model | N/A | Linear |

| Weighting | N/A | 1/x² |

| Correlation (r²) | ≥ 0.99 | 0.998 |

| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |

Table 4: Representative Accuracy and Precision Data

| QC Level (ng/mL) | Acceptance Criteria (Accuracy) | Typical Accuracy (% Bias) | Acceptance Criteria (Precision) | Typical Precision (%CV) |

| LLOQ (1) | ± 20% | 4.5% | ≤ 20% | 8.2% |

| Low (3) | ± 15% | -2.1% | ≤ 15% | 6.5% |

| Mid (100) | ± 15% | 1.3% | ≤ 15% | 4.1% |

| High (800) | ± 15% | 3.8% | ≤ 15% | 3.5% |

| CV = Coefficient of Variation; LLOQ = Lower Limit of Quantification |

Table 5: Representative Recovery and Matrix Effect Data

| QC Level (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low (3) | 88.5 | 89.1 | 0.95 | 0.99 |

| High (800) | 90.2 | 89.8 | 0.98 | 1.01 |

| A matrix factor of 1 indicates no matrix effect. An IS-normalized matrix factor close to 1 demonstrates effective compensation by the internal standard. |

Experimental Protocols for Validation

Selectivity and Specificity

-

Objective: To ensure the method can detect and quantify Cyclazodone without interference from endogenous matrix components.

-

Protocol:

-

Analyze at least six different blank matrix lots (e.g., human plasma).

-

Analyze one blank matrix lot spiked only with Cyclazodone-d5.

-

Analyze one blank matrix lot spiked with Cyclazodone at the Lower Limit of Quantification (LLOQ) and Cyclazodone-d5.

-

Acceptance: No significant interfering peaks should be present at the retention times of the analyte or IS in the blank samples. The response of any interference at the analyte's retention time must be <20% of the LLOQ response.

-

Accuracy and Precision

-

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

-

Protocol:

-

Prepare QC samples at four levels: LLOQ, Low, Mid, and High.

-

Analyze five replicates of each QC level on at least three separate days (inter-day) and within a single run (intra-day).

-

Acceptance: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).

-

Matrix Effect

-

Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.

-

Protocol:

-

Prepare three sets of samples at Low and High concentrations:

-

Set A: Analyte and IS in a neat solution (e.g., mobile phase).

-

Set B: Blank matrix extract spiked with analyte and IS post-extraction.

-

Set C: Matrix from six different sources spiked with analyte and IS before extraction.

-

-

Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).

-

Calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS).

-

Acceptance: The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%.

-

Conclusion

The use of is the recommended best practice for the quantitative analysis of Cyclazodone in biological matrices. Its near-identical physicochemical properties to the analyte ensure it can effectively compensate for variability in sample preparation and instrumental analysis, particularly matrix effects. By following a rigorous method validation process according to regulatory guidelines, researchers can develop a robust, reliable, and high-precision LC-MS/MS assay. This technical guide provides the foundational principles and a detailed framework to assist in the successful implementation of such a method, ultimately ensuring the generation of high-quality data for research, clinical, or forensic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclazodone-d5

This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclazodone-d5, a deuterated isotopologue of the synthetic central nervous system stimulant, Cyclazodone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, analytical methodologies, and presumed biological interactions.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Cyclazodone and Cyclazodone-d5

| Property | Cyclazodone | Cyclazodone-d5 | Reference(s) |

| IUPAC Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one | 2-(cyclopropylamino)-5-(phenyl-d5)-1,3-oxazol-4(5H)-one | [3] |

| Synonyms | Cyclopropylpemoline | Cyclopropylpemoline-d5 | [3][4] |

| CAS Number | 14461-91-7 | 1246817-86-6 | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₂H₇D₅N₂O₂ | |

| Molecular Weight | 216.24 g/mol | 221.27 g/mol | |

| Appearance | Solid | Not specified (likely a solid) | |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | Not specified (expected to be similar to Cyclazodone) | |

| SMILES | C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 | O=C1C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])OC(NC3CC3)=N1 |

Experimental Protocols

Detailed experimental protocols for Cyclazodone-d5 are not extensively published. However, based on its intended use as an internal standard and the analytical techniques employed for similar compounds, the following methodologies can be outlined.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying Cyclazodone in biological samples, with Cyclazodone-d5 used as an internal standard to ensure accuracy.

Objective: To determine the concentration of Cyclazodone in plasma or urine samples.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of Cyclazodone-d5 as the internal standard.

-

If analyzing metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated forms.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and a mild organic solvent to remove interferences.

-

Elute Cyclazodone and Cyclazodone-d5 with a suitable solvent (e.g., methanol containing 2% ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column (e.g., C18) suitable for the separation of small molecules.

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both Cyclazodone and Cyclazodone-d5.

-

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of Cyclazodone using LC-MS/MS with Cyclazodone-d5 as an internal standard.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay determines the potency of Cyclazodone in inhibiting the function of the dopamine transporter.

Objective: To determine the IC₅₀ value of Cyclazodone for the inhibition of dopamine uptake via DAT.

Methodology:

-

Preparation of Synaptosomes or Cells:

-

Use either synaptosomes prepared from rat or mouse striatum or a cell line stably expressing the human dopamine transporter (hDAT).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of synaptosomes or cells to each well containing Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the wells with varying concentrations of Cyclazodone or a known DAT inhibitor (positive control) for 10-20 minutes at 37°C.

-

Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine).

-

Incubate for a short period (5-10 minutes) to allow for dopamine uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]Dopamine.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]Dopamine uptake at each concentration of Cyclazodone compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Cyclazodone concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow for DAT Uptake Inhibition Assay

Caption: Workflow for determining the in vitro inhibition of dopamine transporter (DAT) by Cyclazodone.

Presumed Mechanism of Action and Signaling Pathways

Cyclazodone is presumed to act as a monoamine releasing agent, primarily affecting dopamine and norepinephrine. This action is likely mediated through its interaction with monoamine transporters and potentially the Trace Amine-Associated Receptor 1 (TAAR1).

Signaling Pathway of Cyclazodone as a Monoamine Releasing Agent

Caption: Proposed signaling pathway for Cyclazodone as a monoamine releasing agent, involving monoamine transporters and TAAR1.

This pathway illustrates that Cyclazodone can enter the presynaptic neuron via dopamine (DAT) and norepinephrine (NET) transporters. Inside the neuron, it can induce the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm by acting on VMAT2. Concurrently, Cyclazodone may act as an agonist at the intracellular TAAR1 receptor. Activation of TAAR1 can trigger a protein kinase cascade, leading to the phosphorylation of DAT and NET. This phosphorylation can cause the transporters to reverse their direction of transport, actively moving dopamine and norepinephrine from the cytoplasm into the synaptic cleft, thereby increasing their extracellular concentrations and leading to enhanced postsynaptic receptor activation and a stimulant effect.

References

Cyclazodone-d5: A Technical Safety and Handling Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available safety data, handling precautions, and toxicological information for Cyclazodone-d5. Given that specific safety data for the deuterated form is limited, this guide primarily relies on data from the parent compound, Cyclazodone, assuming a similar toxicological profile.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one-d5 |

| Molecular Formula | C₁₂H₇D₅N₂O₂ |

| Molecular Weight | 221.28 g/mol (approx.) |

| CAS Number | Not available for d5 variant; 14461-91-7 for parent compound |

| Appearance | Solid |

| Melting Point | 139-140 °C (parent compound)[1] |

Hazard Identification and Classification

Cyclazodone is classified as a hazardous substance. The following GHS classification is based on data for the non-deuterated form.[1] Researchers should handle Cyclazodone-d5 with the same level of caution.

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H311: Toxic in contact with skin.[1]

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

The primary toxicological information available for Cyclazodone is acute toxicity data in mice. These studies are crucial for understanding the substance's potential immediate health effects.

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 80 mg/kg |

| LD50 | Mouse | Intraperitoneal | 81 mg/kg |

| LD50 | Mouse | Subcutaneous | 142 mg/kg |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of Cyclazodone are not publicly available. However, such studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically rodents, such as mice or rats, of a single sex.

-

Procedure:

-

A single dose of the substance is administered orally to a group of animals.

-

A stepwise procedure is used, with the results from one group determining the dose for the next. This minimizes the number of animals required.

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

-

Endpoint: The LD50 value is calculated based on the mortality data.

Caption: A generalized workflow for acute oral toxicity testing.

Mechanism of Action and Signaling Pathways

Cyclazodone is described as a centrally acting stimulant. While its precise mechanism of action is not fully elucidated, it is believed to be a dopaminergic stimulant. This suggests that it may enhance the activity of dopamine in the brain. The following diagram illustrates a plausible, generalized signaling pathway for a dopaminergic agent.

Caption: A hypothetical signaling pathway for a dopaminergic stimulant.

Handling and Safety Precautions

Due to its toxicity, strict safety protocols must be followed when handling Cyclazodone-d5.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear impermeable gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with powders, a respirator may be necessary.

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal of Cyclazodone-d5 and its containers must be in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.

Conclusion

Cyclazodone-d5 is a research chemical with significant toxicological risks. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment. The information in this guide is intended to supplement, not replace, a comprehensive risk assessment that should be conducted before any work with this compound begins.

References

An In-Depth Technical Guide to the In-Vitro Metabolism and Stability of Cyclazodone-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the in-vitro metabolic stability and identifying the metabolic pathways of Cyclazodone-d5, the deuterated isotopologue of the stimulant drug Cyclazodone. While specific experimental data on Cyclazodone-d5 is not publicly available, this document outlines the established methodologies and experimental protocols necessary to conduct such an investigation. The inclusion of a deuterium label is a common strategy in drug development to modulate pharmacokinetic properties, often by altering metabolic rates through the kinetic isotope effect.[1][2][3][4][5] Understanding the impact of this deuteration on the metabolism of Cyclazodone is critical for predicting its in-vivo behavior, potential drug-drug interactions, and overall safety profile. This guide details the protocols for hepatic microsome stability assays, metabolite profiling, and the analytical techniques required for quantification.

Introduction to Cyclazodone and the Rationale for Deuteration

Cyclazodone is a centrally acting stimulant developed in the 1960s, structurally related to pemoline. It has been noted for its potential to reduce fatigue and as an anorectic. As with many centrally acting agents, its metabolism is a key determinant of its duration of action and potential for toxicity. The introduction of deuterium at specific positions (d5) can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can lead to a decreased rate of metabolism, potentially improving the drug's half-life and bioavailability, or shifting metabolism towards alternative pathways. Therefore, a thorough in-vitro evaluation of Cyclazodone-d5 is essential.

Experimental Protocols for In-Vitro Metabolism and Stability Studies

The following protocols are adapted from established methodologies for in-vitro drug metabolism research and are tailored for the investigation of Cyclazodone-d5.

Metabolic Stability Assessment in Human Liver Microsomes

The primary goal of this experiment is to determine the rate at which Cyclazodone-d5 is metabolized by the major drug-metabolizing enzymes in the liver, particularly the Cytochrome P450 (CYP) family.

Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of Cyclazodone-d5 in human liver microsomes.

Materials:

-

Cyclazodone-d5

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl2)

-

Acetonitrile with an appropriate internal standard for quenching the reaction and sample analysis

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl2, and human liver microsomes.

-

Pre-incubation: Pre-incubate the master mix and Cyclazodone-d5 separately at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome and drug mixture. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-CYP mediated degradation.

-

Time-Point Sampling: Collect aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of Cyclazodone-d5 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis: The natural logarithm of the percentage of Cyclazodone-d5 remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Half-life (t½) is calculated as: 0.693 / k

-

Intrinsic Clearance (Clint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein)

Metabolite Identification and Profiling

Objective: To identify the major metabolites of Cyclazodone-d5 formed by human liver microsomes.

Procedure: This experiment follows a similar incubation procedure as the stability assay but with a higher concentration of Cyclazodone-d5 and a single, longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

-

Incubate Cyclazodone-d5 with human liver microsomes and an NADPH regenerating system at 37°C.

-

After the incubation period, quench the reaction with cold acetonitrile.

-

Process the sample as described previously.

-

Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites.

-

Compare the mass spectra of the samples with control incubations (without NADPH or without the drug) to distinguish drug-related metabolites from endogenous matrix components.

Data Presentation

While experimental data for Cyclazodone-d5 is not available, the results of the described experiments would be summarized in tables for clear interpretation and comparison.

Table 1: Hypothetical Metabolic Stability of Cyclazodone-d5 in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Cyclazodone-d5 | [Experimental Value] | [Experimental Value] |

| Verapamil (Control) | [Experimental Value] | [Experimental Value] |

| Warfarin (Control) | [Experimental Value] | [Experimental Value] |

Table 2: Hypothetical Metabolite Profile of Cyclazodone-d5

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) |

| M1 | Hydroxylation | +16 |

| M2 | N-dealkylation | [Calculated Value] |

| M3 | Glucuronidation | +176 |

Visualization of Workflows and Pathways

Experimental Workflow for Metabolic Stability

Caption: Workflow for the in-vitro metabolic stability assay of Cyclazodone-d5.

Potential Metabolic Pathways and the Influence of Deuteration

The metabolic pathways of Cyclazodone are not well-documented in publicly available literature. However, based on its structure, likely metabolic transformations include hydroxylation on the phenyl or cyclopropyl rings, and N-dealkylation of the cyclopropyl group. Deuteration could potentially slow down metabolism at or near the sites of deuterium incorporation.

Caption: Potential metabolic pathways of Cyclazodone-d5 and the kinetic isotope effect.

Conclusion

This technical guide outlines a robust and standardized approach for the in-vitro evaluation of Cyclazodone-d5. By employing these established protocols, researchers can determine key metabolic parameters such as half-life and intrinsic clearance, and identify the principal metabolites. The data generated from these studies are crucial for understanding the potential impact of deuteration on the disposition of Cyclazodone and for guiding further non-clinical and clinical development. The provided workflows and pathway diagrams serve as a visual aid to the experimental and theoretical considerations in the metabolic assessment of deuterated compounds.

References

- 1. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Cyclazodone-d5 vs. Cyclazodone: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Cyclazodone and its deuterated isotopologue, Cyclazodone-d5, for research applications. Cyclazodone is a centrally acting stimulant of the 4-oxazolidinone class, structurally related to pemoline and 4-methylaminorex, which is understood to promote the release of dopamine and norepinephrine.[1] Its deuterated analog, Cyclazodone-d5, serves as a critical tool in pharmacokinetic studies and as an internal standard for quantitative analysis. This document details their distinct properties, focusing on the implications of deuterium substitution for metabolism, pharmacokinetics, and analytical quantification. Experimental protocols for comparative studies are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction to Cyclazodone and the Role of Deuteration

Cyclazodone, developed in the 1960s, is a stimulant that has recently gained attention as a research chemical.[1] It is believed to exert its effects primarily through the promotion of dopamine and norepinephrine release in the brain.[1] The proposed mechanism involves agonism at the Trace Amine Associated Receptor 1 (TAAR1), a key regulator of monoamine transporters.

The introduction of deuterium, a stable, heavier isotope of hydrogen, into a drug molecule can significantly alter its pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.[2] This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and altered metabolite profiles. Cyclazodone-d5, in which five hydrogen atoms on the phenyl ring have been replaced with deuterium, is utilized for these properties and as a high-fidelity internal standard in bioanalytical assays.

Comparative Physicochemical and Pharmacological Profiles

While direct comparative studies on the pharmacological and pharmacokinetic profiles of Cyclazodone and Cyclazodone-d5 are not extensively available in peer-reviewed literature, we can infer the likely differences based on the principles of deuteration. The following tables summarize the known properties of Cyclazodone and provide hypothetical, yet scientifically plausible, comparative data for Cyclazodone-d5.

Physicochemical Properties

| Property | Cyclazodone | Cyclazodone-d5 | Key Difference |

| Chemical Formula | C₁₂H₁₂N₂O₂ | C₁₂H₇D₅N₂O₂ | Presence of 5 deuterium atoms on the phenyl ring. |

| Molar Mass | 216.24 g/mol | 221.27 g/mol | Increased molecular weight due to deuterium. |

| Structure | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one | 2-(cyclopropylamino)-5-(phenyl-d5)-1,3-oxazol-4-one | Isotopically labeled phenyl group. |

Hypothetical Comparative Pharmacokinetic Parameters

Disclaimer: The following data for Cyclazodone-d5 are hypothetical and intended to illustrate the expected impact of deuteration based on the kinetic isotope effect. Actual experimental values may vary.

| Parameter | Cyclazodone (Hypothetical) | Cyclazodone-d5 (Hypothetical, Postulated) | Expected Impact of Deuteration |

| Half-life (t½) | ~4-6 hours | ~6-9 hours | Increased: Slower metabolism due to the kinetic isotope effect is expected to prolong the half-life. |

| Maximum Concentration (Cmax) | Variable | Potentially Lower or Unchanged | Variable: Cmax could be lower due to a slower rate of absorption or unchanged if the rate of absorption is not significantly affected. |

| Area Under the Curve (AUC) | Moderate | Increased | Increased: A longer half-life and reduced clearance would lead to greater overall drug exposure. |

| Metabolic Clearance (CL) | Higher | Lower | Decreased: The primary advantage of deuteration is the reduction in metabolic clearance by enzymes like cytochrome P450s. |

| Primary Metabolic Pathway | Hepatic Oxidation (CYP450) | Hepatic Oxidation (CYP450) | Slower Rate: The rate of oxidation on the deuterated phenyl ring is expected to be significantly slower. This may also lead to a shift in metabolism towards other non-deuterated positions on the molecule. |

Receptor and Transporter Binding Affinity

Deuteration is not expected to significantly alter the binding affinity of a ligand to its receptor or transporter, as this interaction is primarily governed by the molecule's shape and electronic properties, which are largely preserved.

| Target | Cyclazodone (Reported/Predicted) | Cyclazodone-d5 (Predicted) | Key Difference |

| TAAR1 | Agonist | Agonist | No significant difference in binding affinity or intrinsic activity expected. |

| Dopamine Transporter (DAT) | Indirect modulator via TAAR1 | Indirect modulator via TAAR1 | No significant difference in direct binding affinity expected. |

| Norepinephrine Transporter (NET) | Indirect modulator via TAAR1 | Indirect modulator via TAAR1 | No significant difference in direct binding affinity expected. |

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Cyclazodone and Cyclazodone-d5 in liver microsomes.

Methodology:

-

Incubation: Human liver microsomes are incubated with Cyclazodone or Cyclazodone-d5 at a concentration of 1 µM in the presence of an NADPH-generating system.

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Quenching: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the matrix).

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of each compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters of Cyclazodone and Cyclazodone-d5 in a rodent model.

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats are administered a single oral dose (e.g., 5 mg/kg) of either Cyclazodone or Cyclazodone-d5.

-

Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Sample Extraction: The plasma samples are subjected to protein precipitation or liquid-liquid extraction. Cyclazodone-d5 is added as an internal standard to the samples from the Cyclazodone-dosed group, and a non-deuterated analog can be used for the Cyclazodone-d5 group.

-

Bioanalytical Method: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine Cmax, Tmax, AUC, and t½.

Monoamine Transporter Binding Assay

Objective: To determine and compare the binding affinities (Ki) of Cyclazodone and Cyclazodone-d5 for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human DAT, NET, or SERT are prepared.

-

Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Cyclazodone or Cyclazodone-d5).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined, and the Ki values are calculated using the Cheng-Prusoff equation.

Visualizations

Proposed Signaling Pathway of Cyclazodone

Caption: Postulated signaling cascade of Cyclazodone via TAAR1 agonism.

Comparative Experimental Workflow: In Vivo Pharmacokinetics

Caption: Workflow for comparative in vivo pharmacokinetic analysis.

Logical Relationship: Cyclazodone-d5 in Research

Caption: Key roles and relationships of Cyclazodone-d5 in research.

Discussion of Key Differences and Research Implications

The primary and most impactful difference between Cyclazodone and Cyclazodone-d5 for researchers lies in their metabolic stability and utility in analytical chemistry.

-

For Pharmacokinetic and Pharmacodynamic Research: The anticipated slower metabolism of Cyclazodone-d5 makes it an interesting candidate for studies aiming to investigate the effects of extended exposure to the parent compound. A longer half-life could potentially lead to a more sustained pharmacological effect, which may be desirable in certain therapeutic contexts. Comparative studies using both compounds can help elucidate the contribution of metabolites to the overall activity of Cyclazodone.

-

For Bioanalytical Chemistry: Cyclazodone-d5 is an indispensable tool for the accurate quantification of Cyclazodone in biological matrices. As an internal standard, it co-elutes with the non-deuterated analyte in liquid chromatography and is chemically identical in the extraction and ionization processes. However, it is distinguishable by its higher mass in mass spectrometry. This allows for precise correction of sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantification.

Conclusion

Cyclazodone-d5 offers distinct advantages over its non-deuterated counterpart for specific research applications. Its primary role as an internal standard is crucial for robust bioanalytical method development. Furthermore, the predicted alterations in its pharmacokinetic profile due to the kinetic isotope effect make it a valuable tool for investigating the metabolism and duration of action of Cyclazodone. Researchers should consider the specific requirements of their studies when selecting between these two compounds. For quantitative analysis of Cyclazodone, the use of Cyclazodone-d5 as an internal standard is highly recommended. For studies investigating the pharmacological effects of sustained exposure, Cyclazodone-d5 may offer a longer-acting alternative to the parent compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the properties and applications of these compounds.

References

The Neuropharmacology of Cyclazodone and its Analogs: A Technical Guide for Researchers

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. Cyclazodone and its analogs are research chemicals and are not approved for human consumption. The information contained herein is for educational and scientific purposes only.

Introduction

Cyclazodone is a centrally acting stimulant belonging to the 4-oxazolidinone class of compounds, structurally related to pemoline and thozalinone.[1][2] Developed in the 1960s by the American Cyanamid Company, it was initially investigated for its potential as an anorectic and for its fatigue-reducing properties.[1][3] Despite early indications of a favorable therapeutic index compared to other stimulants of the time, comprehensive clinical trials in humans were not conducted, and the compound did not see clinical use.[1] In recent years, Cyclazodone and its N-methylated analog, N-Methylcyclazodone, have emerged as research chemicals, garnering interest for their purported nootropic and psychostimulant effects.

This technical guide provides a comprehensive overview of the current understanding of the neuropharmacological effects of Cyclazodone and its analogs. It is important to note that while the proposed mechanisms of action are based on structural similarities to other well-characterized stimulants, there is a significant lack of publicly available, peer-reviewed quantitative pharmacological data for these specific compounds. This document aims to synthesize the available qualitative information and present standardized experimental protocols that can be utilized to further elucidate the pharmacological profile of these substances.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one |

| CAS Number | 14461-91-7 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | White or off-white powder |

| Solubility | Soluble in Ethanol, DMSO, PEG400 |

Pharmacodynamics: Proposed Mechanism of Action

The primary hypothesis regarding the mechanism of action of Cyclazodone and N-Methylcyclazodone is their interaction with monoamine neurotransmitter systems. It is proposed that these compounds act as monoamine releasing agents and/or reuptake inhibitors, primarily affecting dopamine (DA) and norepinephrine (NE), with potentially less significant effects on serotonin (5-HT).

This proposed mechanism is largely inferred from the structural similarity of Cyclazodone to other 4-oxazolidinone stimulants like pemoline, which is known to inhibit the reuptake of dopamine and norepinephrine. The addition of a methyl group in N-Methylcyclazodone is a common medicinal chemistry strategy that can alter a compound's physicochemical and pharmacological properties, including its potency and selectivity for different monoamine transporters.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Cyclazodone at the presynaptic terminal of a dopaminergic or noradrenergic neuron.

Quantitative Pharmacological Data

A significant gap in the scientific literature is the absence of comprehensive quantitative data for Cyclazodone and its analogs. The following tables are presented to illustrate the types of data that are crucial for a thorough pharmacological characterization. The values in these tables are placeholders and are intended to guide future research.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

Lower Ki values indicate higher binding affinity.

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Cyclazodone | Data Not Available | Data Not Available | Data Not Available |

| N-Methylcyclazodone | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Functional Assay Data (IC50/EC50, nM)

Lower IC50 values indicate greater potency in inhibiting reuptake. Lower EC50 values indicate greater potency in promoting release.

| Compound | Dopamine Reuptake Inhibition (IC50) | Norepinephrine Reuptake Inhibition (IC50) | Serotonin Reuptake Inhibition (IC50) | Dopamine Release (EC50) | Norepinephrine Release (EC50) | Serotonin Release (EC50) |

| Cyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-Methylcyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

| Compound | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) |

| Cyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-Methylcyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

To generate the critical quantitative data outlined above, standardized in vitro and in vivo experimental protocols are required.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of Cyclazodone and its analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

-

Cell Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human DAT, NET, or SERT.

-

Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Assay Conditions: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (Cyclazodone or its analog).

-

Detection: The amount of bound radioligand is measured using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.

Objective: To measure the functional potency (IC50) of Cyclazodone and its analogs in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture or Synaptosome Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT are cultured, or synaptosomes are prepared from rodent brain tissue.

-

Pre-incubation with Test Compounds: The cells or synaptosomes are pre-incubated with various concentrations of the test compound.

-

Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the mixture.

-

Uptake and Termination: The mixture is incubated to allow for neurotransmitter uptake, which is then terminated by rapid filtration or washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by scintillation counting.

-

Data Analysis: IC50 values are determined from the concentration-response curves.

Objective: To determine the potency (EC50) and efficacy of Cyclazodone and its analogs in promoting the release of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture or Synaptosome Preparation: Cells expressing the respective transporters or synaptosomes are pre-loaded with a radiolabeled neurotransmitter.

-

Incubation with Test Compound: The pre-loaded cells or synaptosomes are incubated with varying concentrations of the test compound.

-

Quantification of Release: The amount of radiolabeled neurotransmitter released into the supernatant is measured by scintillation counting.

-

Data Analysis: EC50 values are calculated from the concentration-response curves.

Experimental Workflow for In Vitro Characterization

In Vivo Studies

Objective: To measure the effects of Cyclazodone and its analogs on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex).

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after administration of the test compound.

-

Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of baseline.

Objective: To assess the stimulant, anorectic, and potential abuse liability of Cyclazodone and its analogs in animal models.

Methodology:

-

Locomotor Activity: The effects of the test compound on spontaneous locomotor activity are measured in an open-field arena.

-

Drug Discrimination: Animals are trained to discriminate the test compound from saline to assess its subjective effects.

-

Self-Administration: The reinforcing properties and abuse potential of the test compound are evaluated in a self-administration paradigm.

-

Conditioned Place Preference: The rewarding or aversive properties of the test compound are assessed by measuring the animal's preference for an environment previously paired with the drug.

-

Food Intake Studies: The anorectic effects of the test compound are determined by measuring food consumption in food-deprived or free-feeding animals.

Structure-Activity Relationships (SAR)

The 4-oxazolidinone scaffold is a key feature of Cyclazodone and its analogs. Structure-activity relationship studies of other compounds in this class have provided some insights:

-

N-Substitution: The N-cyclopropyl group in Cyclazodone is a modification of the parent compound pemoline. This substitution is believed to contribute to its increased potency. The N-methylation of Cyclazodone to form N-Methylcyclazodone is expected to further alter its pharmacological profile, potentially affecting its lipophilicity, potency, and duration of action.

-

5-Phenyl Group: The 5-phenyl ring is a common feature in this class of stimulants and is likely crucial for its interaction with monoamine transporters.

Further synthesis and evaluation of a wider range of analogs are necessary to establish a comprehensive SAR for this series of compounds.

Qualitative and Anecdotal Reports

In the absence of formal clinical studies, anecdotal reports from online forums and user communities provide some qualitative insights into the effects of Cyclazodone. Users often report stimulant effects such as increased focus, motivation, and wakefulness. Some also describe mood-enhancing and antidepressant-like effects. The duration of action is reported to be in the range of 5-7 hours.

Reported side effects are typical of stimulants and may include increased heart rate and blood pressure, anxiety, and appetite suppression. It is crucial to reiterate that this information is not a substitute for rigorous scientific investigation and should be interpreted with caution.

Conclusion and Future Directions

Cyclazodone and its analogs represent a class of stimulant compounds with a purported mechanism of action involving the modulation of dopamine and norepinephrine systems. While their structural similarity to other well-known stimulants provides a basis for this hypothesis, a significant lack of quantitative pharmacological data remains a critical gap in our understanding.

For researchers and drug development professionals, the systematic characterization of these compounds using the experimental protocols outlined in this guide is essential. Future research should focus on:

-

Quantitative In Vitro Pharmacology: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) at monoamine transporters to establish a clear pharmacological profile.

-

In Vivo Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties, as well as correlating plasma concentrations with neurochemical and behavioral effects.

-

Comprehensive Behavioral Studies: Thoroughly evaluating the stimulant, nootropic, and abuse potential in validated animal models.

-

Toxicology Studies: Assessing the potential for hepatotoxicity and other adverse effects, particularly given the concerns associated with the related compound pemoline.

By addressing these research gaps, the scientific community can develop a comprehensive and evidence-based understanding of the neuropharmacological effects of Cyclazodone and its analogs, ultimately clarifying their potential risks and therapeutic relevance.

References

The Development of Cyclazodone: A Technical Review of American Cyanamid's Mid-Century Stimulant Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, a period of burgeoning psychopharmacological exploration, American Cyanamid Company embarked on the development of a novel central nervous system (CNS) stimulant, Cyclazodone. As part of a broader effort to create safer and more effective alternatives to amphetamines, Cyclazodone emerged from research into 4-oxazolidinone derivatives. This technical guide provides an in-depth review of the historical development of Cyclazodone by American Cyanamid, focusing on its synthesis, pharmacological evaluation, and the experimental protocols detailed in the company's foundational patents and related scientific publications of the era.

Historical Context: The Search for Safer Stimulants

The 1960s marked a critical juncture in pharmaceutical research. While amphetamines were widely used for their stimulant and anorectic properties, concerns regarding their potential for abuse and significant side effects were growing. This environment spurred pharmaceutical companies, including American Cyanamid, to investigate new chemical classes that could offer a similar therapeutic profile with an improved safety margin. The oxazolidinone class of compounds, to which Cyclazodone belongs, was a key area of this research.

Synthesis of Cyclazodone

The synthesis of Cyclazodone, chemically known as 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one, was detailed in patents assigned to American Cyanamid. The primary synthetic route involves a two-step process.

Experimental Protocol: Synthesis of 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one

Step 1: Preparation of N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea

-

α-Chlorophenylacetyl chloride is reacted with 1-cyclopropylurea in a suitable solvent.

-

The reaction mixture is stirred, typically at room temperature, to facilitate the formation of the urea derivative.

-

The resulting intermediate, N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea, is then isolated and purified.

Step 2: Cyclization to form Cyclazodone

-

The purified N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea is treated with a base, such as sodium ethoxide, in an alcoholic solvent.

-

The mixture is heated to induce cyclization through the elimination of hydrogen chloride.

-

Upon cooling, the crude Cyclazodone precipitates and is collected by filtration.

-

The final product is purified by recrystallization to yield crystalline 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one.

Pharmacological Evaluation

American Cyanamid's research focused on characterizing Cyclazodone's efficacy as a CNS stimulant and an anorectic agent, with a particular emphasis on its safety profile compared to existing drugs. The primary animal models used were mice and rats.

Central Nervous System Stimulant Activity

The stimulant properties of Cyclazodone were assessed by observing its effects on the spontaneous motor activity of mice.

-

Animals: Male mice were used for these studies.

-

Procedure: The mice were placed in activity cages equipped with photoelectric cells to quantify their movement. A baseline activity level was established for each animal prior to drug administration.

-

Drug Administration: Cyclazodone was administered intraperitoneally (i.p.) at various doses. A control group received a saline injection.

-

Data Collection: Motor activity was recorded for a specified period following the injection. The data was expressed as the percent increase in motor activity compared to the control group.

Anorectic Activity

The appetite-suppressant effects of Cyclazodone were evaluated in rats by measuring their food consumption after a period of fasting.

-

Animals: Male rats were used and were accustomed to a daily feeding schedule.

-

Procedure: The rats were fasted for a period of 24 hours with free access to water.

-

Drug Administration: Following the fasting period, the rats were administered Cyclazodone orally (p.o.) at various doses. A control group received a vehicle.

-

Data Collection: A pre-weighed amount of food was provided to the rats one hour after drug administration. Food consumption was measured at regular intervals (e.g., 1, 2, and 4 hours) to determine the anorectic effect of the compound. The results were expressed as the dose required to produce a 50% reduction in food intake (ED50).

Quantitative Data

While the historical documents from American Cyanamid often describe the pharmacological effects of Cyclazodone in qualitative terms, some quantitative data can be extracted and inferred from the provided examples and comparisons within the patents.

Table 1: Comparative CNS Stimulant Activity in Mice

| Compound | Dose (mg/kg, i.p.) | Route of Administration | Effect on Motor Activity |

| Cyclazodone | 10 | i.p. | Strong excitatory effect |

| Thozalinone | 50 | i.p. | Excitatory effect |

Note: The data indicates that Cyclazodone is approximately 5 times more potent than Thozalinone in producing CNS stimulation in mice.

Table 2: Anorectic Activity in Rats

| Compound | ED50 (mg/kg, p.o.) |

| Cyclazodone | < 25 |

| Pemoline | ~ 50 |

Note: The data suggests that Cyclazodone has a more potent anorectic effect than pemoline in rats.

Proposed Mechanism of Action

Based on the understanding of related compounds at the time, the mechanism of action of Cyclazodone was presumed to involve the modulation of catecholaminergic systems in the brain. It was hypothesized to act as a dopamine and norepinephrine releasing agent, thereby increasing the synaptic concentrations of these neurotransmitters. This proposed mechanism aligns with its observed stimulant and anorectic effects.

Conclusion